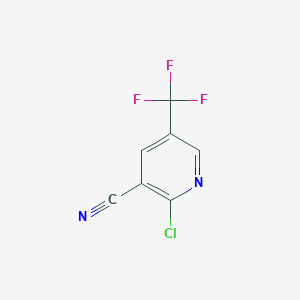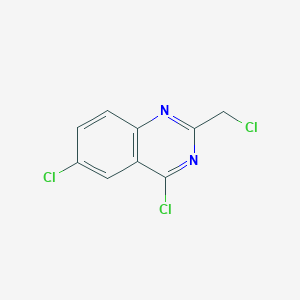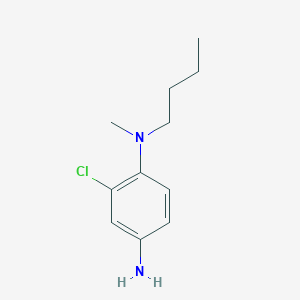
N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine is an organic compound with the molecular formula C11H17ClN2 It is a derivative of benzene, featuring a butyl group, a chlorine atom, and a methyl group attached to a benzene ring with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to 1,4-diaminobenzene using reducing agents such as iron and hydrochloric acid.
Alkylation: The 1,4-diaminobenzene is alkylated with butyl chloride and methyl chloride in the presence of a base like sodium hydroxide to introduce the butyl and methyl groups, respectively.
Chlorination: Finally, the compound is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, alkoxides, amines, polar solvents.
Major Products:
Oxidation: Quinones, oxidized amine derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of interaction.
Comparison with Similar Compounds
- N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine
- N1-Butyl-2-chloro-N1-methylbenzene-1,3-diamine
- N1-Butyl-2-chloro-N1-ethylbenzene-1,4-diamine
Comparison:
- N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine is unique due to the specific positioning of the butyl, chlorine, and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity.
- N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine and N1-Butyl-2-chloro-N1-methylbenzene-1,3-diamine differ in the positions of the chlorine and amine groups, leading to variations in their chemical properties and potential applications.
- N1-Butyl-2-chloro-N1-ethylbenzene-1,4-diamine has an ethyl group instead of a methyl group, which affects its steric and electronic properties, resulting in different reactivity and interactions with molecular targets.
Properties
IUPAC Name |
1-N-butyl-2-chloro-1-N-methylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-3-4-7-14(2)11-6-5-9(13)8-10(11)12/h5-6,8H,3-4,7,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVMMBDZCAWTMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
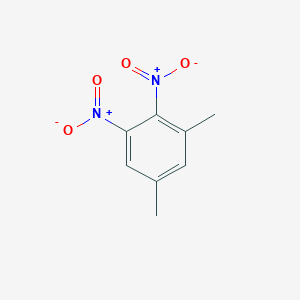
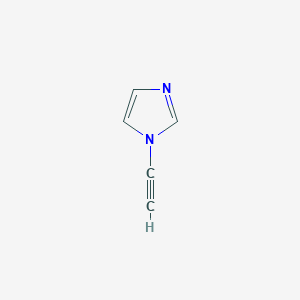
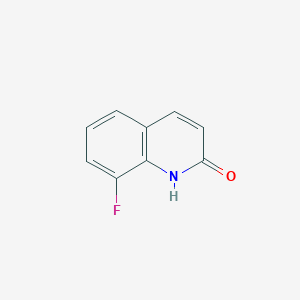
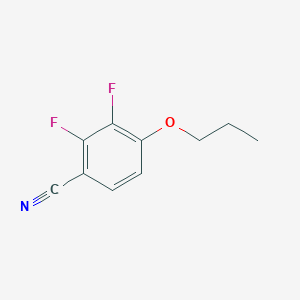
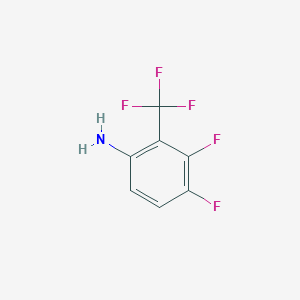
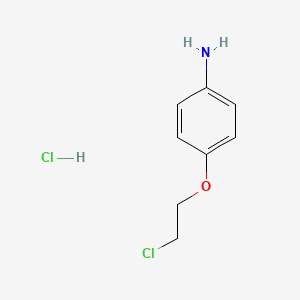
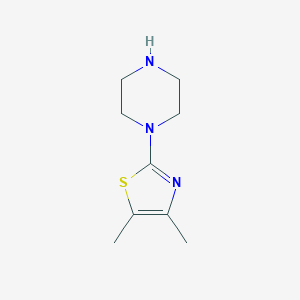


![[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)](/img/structure/B1357637.png)

![4-[(Thiophen-2-yl)methyl]benzoic acid](/img/structure/B1357649.png)
